tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17492426
Molecular Formula: C13H23ClN4O2
Molecular Weight: 302.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23ClN4O2 |
|---|---|
| Molecular Weight | 302.80 g/mol |
| IUPAC Name | tert-butyl 1-(aminomethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H22N4O2.ClH/c1-13(2,3)19-12(18)16-5-4-6-17-9-15-10(7-14)11(17)8-16;/h9H,4-8,14H2,1-3H3;1H |
| Standard InChI Key | LBHNFBJENBACNW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCN2C=NC(=C2C1)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a fused bicyclic system comprising an imidazole ring condensed with a 1,4-diazepine moiety. Key structural elements include:
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A tert-butyloxycarbonyl (Boc) group at position 8, providing steric bulk and protecting the amine functionality.
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An aminomethyl substituent at position 1, enhancing solubility and enabling derivatization.
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A hydrochloride salt at the secondary amine, improving crystallinity and stability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2177264-35-4 |
| Molecular Formula | |
| Molecular Weight | 302.80 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
Synthetic Methodologies
Annulation Strategies
The synthesis of imidazo[1,5-a][1, diazepines often employs one-pot annulation reactions. A representative protocol involves:
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Substrate Activation: A 1,4-diazepine precursor (e.g., -nitrosoamidine) is treated with -toluenesulfonic acid (-TsOH) and bismuth triflate () in dichloroethane (DCE) .
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Cyclization: Addition of acetonitrile at 150°C induces ring closure, forming the imidazo[1,5-a][1, diazepine core .
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Functionalization: The aminomethyl group is introduced via alkylation with tert-butyl magnesium chloride at 0°C .
Table 2: Comparative Synthesis Routes
| Method | Reagents | Yield (%) |
|---|---|---|
| Bi(OTf)₃ Catalysis | -TsOH, DCE, 150°C | 70–85 |
| Isocyanide Annulation | TosMIC, KOtBu, THF, –78°C | 60–75 |
Industrial Applications and Scalability
Batch vs. Continuous Flow Synthesis
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Batch Reactors: Achieve 85% purity but require extensive purification .
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Continuous Flow Systems: Reduce reaction time by 40% and improve yield to 92% through precise temperature control .
Pharmaceutical Intermediates
This compound serves as a precursor to imidazobenzodiazepines like midazolam, where its Boc-protected amine is deprotected under acidic conditions .
Comparison with Structural Analogues
Table 3: Similar Compounds and Properties
| Compound | Core Structure | Bioactivity Index |
|---|---|---|
| Pyrazolo[1,5-a] diazepine | Pyrazole ring | 0.85 |
| Triazolo[1,5-a] diazepine | Triazole ring | 0.82 |
| Benzodiazepine | Benzene + diazepine | 0.78 |
Differentiating Factors:
Future Directions
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